Methyl 4-(2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate
Description
Methyl 4-(2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound that features a variety of functional groups, including an oxadiazole ring, a pyridine derivative, and a benzoate ester
Properties
IUPAC Name |
methyl 4-[[2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O5/c1-14-11-15(2)30(13-20(31)27-19-9-7-16(8-10-19)25(33)34-3)24(32)21(14)23-28-22(29-35-23)17-5-4-6-18(26)12-17/h4-12H,13H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUKNNWFHXZGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate typically involves multi-step organic synthesis. The process begins with the preparation of the oxadiazole ring, followed by the formation of the pyridine derivative. The final step involves the esterification of the benzoate group. Common reagents used in these reactions include acetic anhydride, phosphorus oxychloride, and various amines .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Mechanism of Action
The mechanism of action of Methyl 4-(2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and pyridine-based molecules. Examples include:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 4-{[(4-chlorophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate .
Uniqueness
What sets Methyl 4-(2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.
Biological Activity
Methyl 4-(2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews its chemical properties, synthesis, and biological activities based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of oxadiazole derivatives, which are known for their significant biological activities. The structure includes a chlorophenyl group and a pyridinyl moiety that contributes to its pharmacological potential. The presence of multiple functional groups enhances its interaction with biological targets.
Biological Activities
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities:
- Anticancer Activity : Several studies have demonstrated the potential of oxadiazole derivatives in inhibiting cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines including colon carcinoma (HCT-116) and others .
- Antimicrobial Properties : Oxadiazoles have also been explored for their antibacterial and antifungal activities. The structural features of these compounds contribute to their ability to disrupt microbial cell function.
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Synthesis and Screening of Oxadiazole Derivatives
A study by Abdelrehim et al. synthesized new oxadiazole derivatives and screened them for anticancer activity against HCT-116 cells. The results indicated that specific derivatives exhibited significant cytotoxic effects with IC50 values comparable to standard chemotherapeutics .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Compounds in this class have shown inhibitory effects on various enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer progression and inflammatory processes .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
